molecular formula C20H18BrNO4S B3512326 N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide

N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide

Cat. No.: B3512326
M. Wt: 448.3 g/mol
InChI Key: DIVKSRSMVSKQRO-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a bromine atom, and a methoxy group on a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions typically involve controlled temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxy-substituted sulfonamides and brominated aromatic compounds. Examples include:

Uniqueness

N-[4-(benzyloxy)phenyl]-3-bromo-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups, along with the bromine atom, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4S/c1-25-20-12-11-18(13-19(20)21)27(23,24)22-16-7-9-17(10-8-16)26-14-15-5-3-2-4-6-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVKSRSMVSKQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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